2-(Cyclopropylmethyl)-6-(dimethylamino)phenol
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Overview
Description
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes a cyclopropylmethyl group and a dimethylamino group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-6-(dimethylamino)phenol typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of an appropriate alkene with a cyclopropylmethyl halide under basic conditions.
Attachment to the Phenol Ring: The cyclopropylmethyl group is then introduced to the phenol ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution, where a dimethylamine reacts with a suitable leaving group on the phenol ring, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol can undergo various chemical reactions, including:
Reduction: The compound can be reduced under hydrogenation conditions to form the corresponding cyclohexanol derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3 or FeBr3).
Major Products Formed
Oxidation: Quinones
Reduction: Cyclohexanol derivatives
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
Scientific Research Applications
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-6-(dimethylamino)phenol involves its interaction with various molecular targets and pathways:
Phenolic Hydroxyl Group: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Dimethylamino Group: This group can participate in nucleophilic and electrophilic interactions, influencing the compound’s reactivity and binding to targets.
Cyclopropylmethyl Group: The cyclopropylmethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
2-(Cyclopropylmethyl)-6-(dimethylamino)phenol can be compared with other phenolic compounds that have similar structural features:
Phenol: The simplest phenolic compound, lacking the cyclopropylmethyl and dimethylamino groups.
2-(Cyclopropylmethyl)phenol: Similar structure but without the dimethylamino group.
6-(Dimethylamino)phenol: Similar structure but without the cyclopropylmethyl group.
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-6-(dimethylamino)phenol |
InChI |
InChI=1S/C12H17NO/c1-13(2)11-5-3-4-10(12(11)14)8-9-6-7-9/h3-5,9,14H,6-8H2,1-2H3 |
InChI Key |
WUEHMTPYMHAWKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1O)CC2CC2 |
Origin of Product |
United States |
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